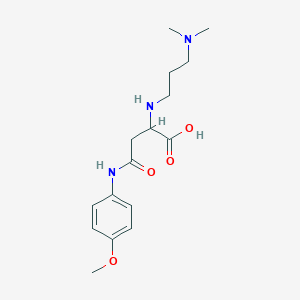
2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, also known as DMAPA-MO, is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and bioanalytical chemistry.
Wissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
Betalains are pigments derived from betalamic acid, structurally related through the involvement of amino acid derivatives in their biosynthesis. They have been identified in certain plant families and exhibit significant chemosystematic markers. Betalains' synthesis from amino acids highlights their importance in plant biology and potential applications in natural dye production and food industry due to their safety and antioxidant properties (Khan & Giridhar, 2015).
Pharmacological Potential of Amino Acid Derivatives
Amino acid derivatives such as 4′-geranyloxyferulic acid (GOFA) demonstrate significant anti-inflammatory and anti-tumor properties. The research on GOFA, extracted from plant sources, underscores the therapeutic potential of amino acid derivatives in developing treatments for various diseases, including cancer and inflammation (Epifano et al., 2015).
Application in Peptide Studies
The study and application of unnatural amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptides offer insights into peptide structure and function. This research area is crucial for understanding peptide interactions with biological membranes, providing a foundation for drug design and development based on peptide and amino acid derivatives (Schreier et al., 2012).
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-19(2)10-4-9-17-14(16(21)22)11-15(20)18-12-5-7-13(23-3)8-6-12/h5-8,14,17H,4,9-11H2,1-3H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMWTIEGOSYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2629152.png)

![2-cyano-N-(3-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2629154.png)


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2629162.png)
![7-chloro-N-(2,5-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2629164.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)
![Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2629169.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)
![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)

